molecular formula C21H27N3 B3140529 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile CAS No. 477890-30-5

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile

Cat. No. B3140529
CAS RN: 477890-30-5
M. Wt: 321.5 g/mol
InChI Key: AXYQGVDZXIOFFF-UHFFFAOYSA-N
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Description

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile, also known as PCPIM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and π-π stacking. 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has been shown to exhibit fluorescence properties, which make it a useful tool for imaging biological molecules and cells.
Biochemical and Physiological Effects
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile can selectively bind to cancer cells and induce cell death through apoptosis. 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, one limitation of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is its limited solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile. One area of interest is the development of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile-based materials for use in organic electronics and optoelectronics. Another area of interest is the use of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile as a fluorescent probe for imaging biological molecules and cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile and its potential applications in biomedical research.

Scientific Research Applications

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has been extensively studied for its potential applications in various fields such as material science, organic electronics, and biomedical research. In material science, 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has been used as a building block for the synthesis of conjugated polymers with improved optoelectronic properties. In organic electronics, 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile-based materials have been used as active layers in organic photovoltaic devices with high efficiency. In biomedical research, 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has been investigated for its potential as a fluorescent probe for imaging of cancer cells.

properties

IUPAC Name

2-[[4-(4-pentylcyclohexyl)phenyl]iminomethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-2-3-4-5-17-6-8-19(9-7-17)20-10-12-21(13-11-20)24-16-18(14-22)15-23/h10-13,16-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQGVDZXIOFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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